molecular formula C15H13ClO3 B6403441 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid CAS No. 1261958-79-5

3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6403441
CAS No.: 1261958-79-5
M. Wt: 276.71 g/mol
InChI Key: VIVVZWMXJMTFLC-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a methyl group on the phenyl ring, as well as a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methylphenylboronic acid with 2-methoxybenzoic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced process control systems can help optimize reaction conditions, improve yield, and ensure consistent product quality. Additionally, purification techniques such as recrystallization, chromatography, or distillation may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. Reactions are often performed in anhydrous solvents under controlled temperatures.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide, ammonia, or alkyl halides. Reactions are usually conducted in polar solvents at elevated temperatures.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It may be used in the development of new pharmaceuticals or bioactive compounds.

    Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes to identify new lead compounds with desired pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties. It may be incorporated into formulations for coatings, adhesives, or polymers.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, the compound may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylphenylboronic acid
  • 3-Chloro-5-methylphenylcarbamate
  • 3-Chloro-5-methylphenyl isocyanate

Comparison

Compared to similar compounds, 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the benzoic acid moiety. This combination of functional groups can influence the compound’s reactivity, solubility, and potential applications. For instance, the methoxy group can enhance the compound’s lipophilicity, while the carboxylic acid group can provide opportunities for further derivatization or conjugation with other molecules.

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-6-10(8-11(16)7-9)12-4-3-5-13(15(17)18)14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVVZWMXJMTFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690336
Record name 3'-Chloro-2-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-79-5
Record name 3'-Chloro-2-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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